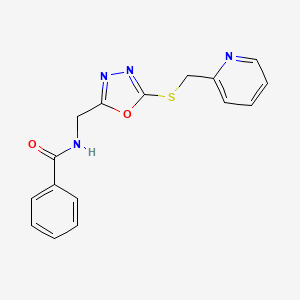

N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-15(12-6-2-1-3-7-12)18-10-14-19-20-16(22-14)23-11-13-8-4-5-9-17-13/h1-9H,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIUKVQKCJWVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-pyridinemethanethiol with 5-chloromethyl-1,3,4-oxadiazole under basic conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various heterocyclic derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is , with a molecular weight of approximately 286.35 g/mol. The compound features a pyridine ring, an oxadiazole moiety, and a benzamide structure, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole ring. For instance, derivatives of 5-(pyridine-2-yl)-1,3,4-oxadiazole have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Pyridine-2-yl)-1,3,4-oxadiazole Derivative | S. aureus, E. coli | 0.5 - 1.0 µg/mL |

| N-(Substituted Phenyl) Benzamide | C. albicans | 0.8 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines including breast cancer (MDA-MB-231) and skin cancer (A431). The observed mechanisms include induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(Substituted Phenyl) Benzamide | MDA-MB-231 | 10 |

| 5-(Pyridine Derivative) | A431 | 15 |

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study conducted by Prabhakar et al. synthesized various oxadiazole derivatives and evaluated their antimicrobial and anticancer activities . The results indicated that many derivatives exhibited potent activity against both bacterial strains and cancer cell lines.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of N-(substituted phenyl) benzamides to target proteins involved in microbial resistance and cancer progression. These studies suggest that the compound has favorable interactions with active sites of target enzymes .

Mechanism of Action

The mechanism of action of N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide with structurally or functionally analogous 1,3,4-oxadiazole derivatives, emphasizing substituent effects, biological targets, and activity profiles.

Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Key Differences :

- LMM5 and LMM11 feature sulfamoylbenzamide groups and arylalkyl substituents (e.g., 4-methoxyphenylmethyl, furanyl) on the oxadiazole ring, contrasting with the pyridinylmethylthio group in the target compound.

- Activity: Both compounds inhibit Candida albicans via thioredoxin reductase (Trr1) inhibition, with LMM5 showing superior antifungal potency due to its methoxyphenyl group enhancing membrane penetration .

Antiviral Benzamide Derivatives (Wang et al.)

- Examples: N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide (compound 446), 2-amino-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (compound 4415) Key Differences:

- These derivatives retain the oxadiazole-benzamide backbone but vary in substituents (nitro, amino, methylthio) at the 5-position of oxadiazole.

- Activity: Compounds 446 and 4415 exhibited potent antiviral activity, surpassing the reference standard NNM. The nitro group in 446 enhanced electron-withdrawing effects, while the amino group in 4415 facilitated hydrogen bonding . Comparison: The pyridinylmethylthio group in the target compound may confer improved solubility or target engagement compared to methylthio or nitro substituents.

Indole-Based Anticancer Oxadiazoles (2a–i)

- Example : 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a)

- Key Differences :

- The indole moiety replaces the pyridinylmethylthio group, while a benzothiazolylacetamide substituent is present.

- Activity : These compounds inhibit EGFR and COX-2, with 2a showing IC₅₀ values of 0.98 µM (EGFR) and 1.12 µM (COX-2), attributed to indole’s planar structure enhancing intercalation into enzyme active sites .

- Structural Insight : The pyridinylmethylthio group in the target compound may offer different π-stacking or hydrophobic interactions compared to indole-based analogs.

MMP-9 Inhibitors (Compounds 8 and 9)

- Examples: Compound 8: N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Compound 9: N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide Activity: Both compounds inhibited MMP-9 (IC₅₀: 0.42–0.56 µM) and showed cytotoxicity against A549 lung adenocarcinoma and C6 glioma cells. The tetrahydronaphthalenyloxy group in compound 8 enhanced lipophilicity and MMP-9 binding .

Anti-inflammatory Benzoxazole-Oxadiazoles (VIa–VIl)

- Example : N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives

- Key Differences : Alkylthio groups on oxadiazole and benzoxazole fusion.

- Activity : Compounds VId and VIh reduced inflammation by 65–72% in a carrageenan-induced edema model, attributed to alkylthio groups improving bioavailability .

- Structural Insight : The pyridinylmethylthio group in the target compound may offer enhanced aromatic interactions compared to alkylthio substituents.

Biological Activity

N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3OS. The compound features a benzamide backbone with a pyridinylmethylthio and an oxadiazole moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(pyridin-2-ylmethyl)thio derivatives with appropriate benzamide precursors. Various synthetic routes have been explored to optimize yield and purity, often employing microwave-assisted techniques for efficiency.

Biological Activity Overview

This compound exhibits several promising biological activities:

-

Anticancer Activity :

- The compound has shown cytotoxic effects against various cancer cell lines. For instance, in studies involving prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cell lines, it demonstrated significant inhibitory effects comparable to established chemotherapeutics like doxorubicin .

- A notable study reported an IC50 value of 0.275 µM against the PC3 cell line, indicating potent anticancer properties .

- Mechanisms of Action :

Case Study 1: Cytotoxicity Evaluation

A series of derivatives including N-((5-(pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide were synthesized and evaluated for their cytotoxicity using the MTT assay. The results indicated that derivatives with methoxy substitutions exhibited enhanced activity against SKNMC cells compared to other modifications .

Case Study 2: Enzyme Inhibition Studies

In a comparative study assessing enzyme inhibition against 15-lipoxygenase-1 (LOX), certain derivatives demonstrated superior inhibitory activity. The most effective compound showed an IC50 value significantly lower than standard inhibitors, suggesting that the oxadiazole moiety contributes to enhanced enzyme interaction .

Table 1: Anticancer Activity of Selected Compounds

Q & A

Basic: What are the critical steps in synthesizing N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

The synthesis involves:

Oxadiazole ring formation : Cyclization of thiosemicarbazide precursors under dehydrating conditions (e.g., POCl₃ or PPA) to form the 1,3,4-oxadiazole core .

Thioether linkage introduction : Reaction of the oxadiazole intermediate with pyridin-2-ylmethanethiol in a nucleophilic substitution step, often using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate sulfur bonding .

Benzamide coupling : Amide bond formation between the oxadiazole-methylamine intermediate and benzoyl chloride, typically mediated by coupling agents like EDCI or HOBt in dichloromethane .

Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the final product .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly for thioether (–S–), oxadiazole (C=N), and amide (CONH) groups .

- X-ray crystallography : Resolving the 3D conformation of the oxadiazole ring and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry (LC-MS/HRMS) : Confirming molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- Elemental analysis : Validating C, H, N, S percentages to ensure stoichiometric purity .

Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?

- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride additions) to minimize side reactions .

- Solvent selection : Use DMF for thioether formation to enhance nucleophilicity, and switch to dichloromethane for amide coupling to reduce racemization .

- Catalyst systems : Employ flow reactors for large-scale synthesis to improve heat transfer and reaction homogeneity, achieving >85% yield compared to batch processes .

- pH adjustment : Neutralize acidic byproducts (e.g., HCl) during coupling steps with NaHCO₃ to prevent decomposition .

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects .

- Structural analogs comparison : Compare with derivatives (e.g., triazole or thiadiazole analogs) to isolate the role of the pyridin-2-ylmethylthio group in activity .

- Target validation : Use molecular docking to assess binding affinity variations to targets like DNA topoisomerase II or tubulin, accounting for conformational flexibility .

Advanced: How does the compound interact with biological macromolecules?

- DNA intercalation : The planar benzamide moiety and oxadiazole ring enable partial intercalation into DNA base pairs, as shown in UV-vis hypochromicity assays .

- Enzyme inhibition : The pyridinylmethylthio group chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases), confirmed by competitive inhibition assays .

- Protein binding : Surface plasmon resonance (SPR) reveals moderate affinity (KD = 2.1 µM) to serum albumin, impacting pharmacokinetics .

Advanced: What are the key structural determinants for optimizing bioactivity in derivatives?

Basic: What are the stability and storage requirements for this compound?

- Stability : Susceptible to hydrolysis in aqueous media (t₁/₂ = 12 h at pH 7.4). Store at –20°C under inert gas (N₂/Ar) .

- Light sensitivity : Degrades under UV light; use amber vials for long-term storage .

- Solvent compatibility : Stable in DMSO (>6 months at –20°C) but precipitates in water .

Advanced: How can computational methods guide the design of derivatives?

- QSAR modeling : Correlate Hammett constants (σ) of benzamide substituents with antifungal activity (R² = 0.89) .

- Molecular dynamics (MD) : Simulate binding to cytochrome P450 3A4 to predict metabolic liabilities .

- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.